Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Overview
Description
An impurity of Albendazole
Mechanism of Action
Target of Action
The primary target of 5-(S-Methyl) Albendazole is the tubulin protein in the cells of parasites . Tubulin is a critical component of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division .
Mode of Action
5-(S-Methyl) Albendazole interacts with its target by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm , diminishing its energy production, and ultimately leading to the immobilization and death of the parasite .
Biochemical Pathways
The action of 5-(S-Methyl) Albendazole affects the microtubule polymerization pathway . By inhibiting this pathway, the compound disrupts various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects include the immobilization and death of the parasite .
Pharmacokinetics
The pharmacokinetics of 5-(S-Methyl) Albendazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound has poor bioavailability due to its low solubility in biological fluids . It undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is approximately 8 to 12 hours .
Result of Action
The result of 5-(S-Methyl) Albendazole’s action at the molecular and cellular levels is the death of the parasite . By causing degenerative alterations in the parasite’s cells and diminishing its energy production, the compound leads to the immobilization and eventual death of the parasite .
Action Environment
The action, efficacy, and stability of 5-(S-Methyl) Albendazole can be influenced by various environmental factors. For instance, the compound’s absorption can increase up to five times when administered with a fatty meal . Additionally, the presence of a parasitic infection can alter the pharmacokinetic parameters of the compound .
Biochemical Analysis
Biochemical Properties
5-(S-Methyl) Albendazole interacts with various enzymes and proteins within the cell. Its primary mode of action is its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction disrupts the structural integrity of the cells of the parasites, leading to their immobilization and death .
Cellular Effects
5-(S-Methyl) Albendazole has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-(S-Methyl) Albendazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This binding interaction disrupts the normal functioning of the cells, leading to their death .
Temporal Effects in Laboratory Settings
The effects of 5-(S-Methyl) Albendazole change over time in laboratory settings. It has been observed that the drug’s efficacy against parasites decreases over time, suggesting a possible degradation of the drug
Dosage Effects in Animal Models
The effects of 5-(S-Methyl) Albendazole vary with different dosages in animal models. A study showed that increasing the dosage of Albendazole led to higher plasma concentrations of the drug, suggesting a dose-dependent effect . High doses may also lead to toxic or adverse effects .
Metabolic Pathways
5-(S-Methyl) Albendazole is involved in several metabolic pathways. It is metabolized in the liver to form albendazole sulfoxide and albendazole sulfone, the major mammalian metabolites . The conversion of Albendazole to these metabolites is mediated by cytochrome P450 oxidases and a flavin-containing monooxygenase .
Transport and Distribution
5-(S-Methyl) Albendazole is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and distributed throughout the body
Properties
IUPAC Name |
methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOELMGUJAFAZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230825 | |
Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80983-45-5 | |
Record name | Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(S-METHYL) ALBENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H4W82PQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester in the context of Albendazole?
A1: this compound is identified as Impurity F in the production of Albendazole. [] This means it is a process-related impurity, likely arising during the synthesis of the drug. [] The presence of impurities, even in small amounts, can impact the quality, safety, and efficacy of pharmaceutical products. Therefore, identifying and characterizing impurities like Impurity F is crucial for ensuring the quality of Albendazole.
Q2: Why is it important to synthesize and characterize impurities like Albendazole Impurity F?
A2: Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), recommend identifying and characterizing all impurities present in a drug substance at a level of 0.10% or more. [] Characterizing these impurities allows for:
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